molecular formula C11H17N3OS2 B11189683 N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B11189683
M. Wt: 271.4 g/mol
InChI Key: JUBQUGZKGNQLSW-UHFFFAOYSA-N
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Description

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a cyclobutanecarboxamide moiety and a butylthio group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves the reaction of 5-(butylthio)-1,3,4-thiadiazole-2-thiol with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preliminary studies.

    Industry: The compound can be used as a corrosion inhibitor and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in inflammation and cancer progression.

Comparison with Similar Compounds

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can be compared with other thiadiazole derivatives such as:

  • 5-(methylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(ethylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(propylthio)-1,3,4-thiadiazole-2-thiol

Uniqueness: The presence of the cyclobutanecarboxamide moiety and the butylthio group in this compound imparts unique chemical and biological properties that are not observed in other similar compounds. These structural features contribute to its enhanced stability, reactivity, and biological activity.

Properties

Molecular Formula

C11H17N3OS2

Molecular Weight

271.4 g/mol

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

InChI

InChI=1S/C11H17N3OS2/c1-2-3-7-16-11-14-13-10(17-11)12-9(15)8-5-4-6-8/h8H,2-7H2,1H3,(H,12,13,15)

InChI Key

JUBQUGZKGNQLSW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2CCC2

Origin of Product

United States

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